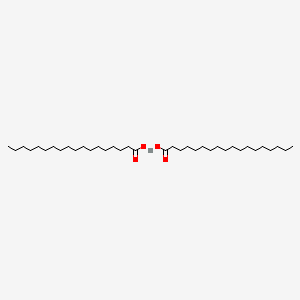
Phenacaine hydrochloride
Übersicht
Beschreibung
Phenacaine hydrochloride is a compound with the molecular formula C18H23ClN2O2 . It is also known as holocaine hydrochloride . It is a local anesthetic, approved for ophthalmic use .
Synthesis Analysis
The synthesis of phenacaine begins with the condensation of p-phenetidine with triethyl orthoacetate to afford the imino ether (a Pinner salt). Reaction of that intermediate with a second equivalent of the aniline results in a net displacement of ethanol, probably by an addition-elimination scheme, producing the amidine, phenacaine .Molecular Structure Analysis
The molecular weight of Phenacaine hydrochloride is 334.8 g/mol . The IUPAC name is N, N '-bis (4-ethoxyphenyl)ethanimidamide;hydrochloride . The InChI is InChI=1S/C18H22N2O2.ClH/c1-4-21-17-10-6-15 (7-11-17)19-14 (3)20-16-8-12-18 (13-9-16)22-5-2;/h6-13H,4-5H2,1-3H3, (H,19,20);1H .Chemical Reactions Analysis
The synthesis of phenacaine involves a condensation reaction followed by an addition-elimination reaction .Physical And Chemical Properties Analysis
Phenacaine hydrochloride has a molecular weight of 334.8 g/mol . The exact mass is 352.155365 Da and the monoisotopic mass is 352.1553704 g/mol .Wissenschaftliche Forschungsanwendungen
1. Analytical Methods in Pharmaceuticals
Phenacaine hydrochloride has been studied in the context of developing analytical methods for pharmaceuticals. For instance, a UV spectroscopic method was developed for the simultaneous determination of procaine hydrochloride and phenazone in ear drops, with phenacaine hydrochloride being one of the components analyzed (Santoni et al., 1990). Similarly, an infrared method was used for analyzing pilocarpine hydrochloride and phenacaine hydrochloride in ointments, demonstrating the versatility of phenacaine hydrochloride in analytical chemistry (Washburn, 1953).
2. Pharmacokinetics and Pharmacodynamics
Phenacaine hydrochloride has been a subject of study in pharmacokinetics and pharmacodynamics. For example, a gas chromatography-mass spectrometry method was developed for determining phenazopyridine in rat plasma, which is essential for understanding the drug's behavior in biological systems (Chen et al., 2007). The pharmacokinetic parameters obtained from such studies are crucial for drug development and therapeutic applications.
3. Impact on Cellular and Molecular Systems
Research on phenacaine hydrochloride has extended to its impact on cellular and molecular systems. For instance, the effect of local anesthetics on the regeneration of corneal epithelium was investigated, noting that phenacaine hydrochloride, among other anesthetics, was studied for its effects on epithelial tissues (Gundersen & Liebman, 1944). This kind of research is significant for understanding the broader implications of drugs beyond their primary therapeutic uses.
4. Environmental Impact and Degradation
There is also interest in the environmental impact and degradation pathways of drugs like phenacaine hydrochloride. For example, studies on the advanced oxidation of pharmaceutical drugs, including similar compounds, in water treatment processes highlight the environmental aspects of drug disposal and degradation (Vogna et al., 2004). Understanding these pathways is crucial for mitigating environmental risks associated with pharmaceuticals.
Eigenschaften
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2;/h6-13H,4-5H2,1-3H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKUSYYBYVFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048769 | |
| Record name | Phenacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenacaine hydrochloride | |
CAS RN |
620-99-5 | |
| Record name | Phenacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacaine hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenacaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenacaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENACAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B61HM98KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(Methylsulfanyl)methyl]but-2-enal](/img/structure/B1605391.png)





